3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Description
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by a carboethoxy group (–COOEt) at the 3-position and a 1,3-dioxolane ring at the 3'-position of the benzophenone core. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol . It is primarily used in pharmaceutical research and organic synthesis, particularly as an intermediate in drug design and polymer chemistry .
Properties
IUPAC Name |
ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-5-13(11-15)17(20)14-6-4-8-16(12-14)19-23-9-10-24-19/h3-8,11-12,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPMOLZSRKHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645053 | |
| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-03-8 | |
| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone typically involves multi-step organic reactions One common method includes the esterification of benzophenone with ethyl chloroformate in the presence of a base such as pyridine This reaction forms the carboethoxy group on the benzophenone core
Industrial Production Methods
In industrial settings, the production of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring in the benzophenone core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone has shown promise in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The carboethoxy group in the target compound increases lipophilicity compared to cyano (–CN) or methyl (–CH₃) substituents, enhancing its suitability for hydrophobic drug delivery systems . Halogenated derivatives (e.g., bromo) exhibit higher reactivity in cross-coupling reactions, making them valuable in organic electronics .
Dioxolane Ring Effects: The 1,3-dioxolane moiety improves solubility in polar solvents compared to non-substituted benzophenones, as seen in adsolubilization studies .
Pharmaceutical Relevance:
- The target compound’s ester group mimics carboxymethylindole moieties in nonsteroidal anti-inflammatory drugs (NSAIDs), enabling interactions with cyclooxygenase (COX) enzymes .
Material Science:
- Dioxolane-containing benzophenones act as UV stabilizers in polymers, outperforming traditional benzophenones like oxybenzone (BP-3) due to reduced photodegradation .
Biological Activity
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898779-03-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, biological activity, and relevant studies associated with this compound.
- Molecular Formula : C₁₉H₁₈O₅
- Molecular Weight : 326.34 g/mol
- Structure : The compound features a benzophenone core with a carboethoxy group and a dioxolane moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under specific catalytic conditions. This method has been shown to yield good to excellent results in terms of purity and yield.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. A study focused on various 1,3-dioxolane derivatives reported:
- Antifungal Activity : The tested compounds showed excellent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 156.25 µg/mL to 312.5 µg/mL for various derivatives .
- Antibacterial Activity : The compounds were evaluated against several bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. Notably, some derivatives exhibited MIC values as low as 625 µg/mL against S. aureus and S. epidermidis .
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| 1 | 312.5 | 625 |
| 2 | 156.25 | - |
| 3 | - | 1250 |
| 4 | 312.5 | - |
While the specific mechanisms for the biological activity of this compound are not fully elucidated, it is hypothesized that the dioxolane ring may enhance membrane permeability or interfere with essential metabolic pathways in microorganisms.
Case Studies
A notable case study involved the evaluation of various dioxolane derivatives for their antimicrobial properties:
- Study Setup : The study synthesized a range of dioxolanes and tested them against both Gram-positive and Gram-negative bacteria as well as fungi.
- Findings : The results indicated that compounds with specific structural features (e.g., presence of electron-withdrawing groups) generally exhibited enhanced biological activity .
Q & A
Q. How to address inconsistencies in biological activity data?
- Resolution : Standardize assay conditions (cell lines, solvent controls). For example, use DMSO concentrations <0.1% to avoid cytotoxicity. Validate results with orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
